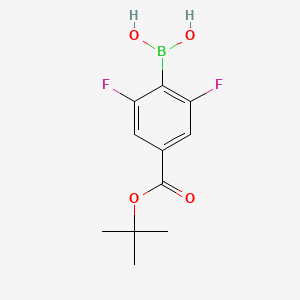

4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid

Description

4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid (CAS: 1310403-94-1) is a boronic acid derivative featuring a phenyl ring substituted with two fluorine atoms at the 2- and 6-positions and a tert-butoxycarbonyl (BOC) protecting group at the 4-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science due to its ability to introduce fluorinated aromatic motifs while protecting reactive functional groups during synthesis .

Properties

IUPAC Name |

[2,6-difluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BF2O4/c1-11(2,3)18-10(15)6-4-7(13)9(12(16)17)8(14)5-6/h4-5,16-17H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXDDLZEFHIJBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)C(=O)OC(C)(C)C)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BF2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid typically involves the following steps:

Formation of the Boc-protected intermediate: The starting material, 2,6-difluoroaniline, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile to form the Boc-protected intermediate.

Borylation: The Boc-protected intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura cross-coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.

Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

Palladium catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing agents: Hydrogen peroxide, sodium perborate.

Major Products

Biaryl compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid has numerous applications in scientific research:

Organic Synthesis: Widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials through Suzuki-Miyaura cross-coupling.

Medicinal Chemistry: Utilized in the development of boron-containing drugs and as a building block for bioactive molecules.

Material Science: Employed in the synthesis of polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid group transfers its organic group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural analogs and their properties:

Note: The pKa of 2,6-difluorophenylboronic acid is artificially observed at 7.2 but is likely lower due to electron-withdrawing fluorine effects . The BOC group in the target compound may further reduce pKa, enhancing reactivity.

Reactivity and Stability

- Electronic Effects :

- The BOC group is electron-withdrawing, which polarizes the boronic acid and enhances electrophilicity compared to electron-donating groups (e.g., OCH₃ in 406482-20-0) .

- Fluorine atoms at the 2,6-positions provide steric hindrance, slowing deboronation compared to less hindered analogs like 2,4-difluorophenylboronic acid .

- Suzuki-Miyaura Coupling Efficiency :

Commercial and Physical Properties

- Availability: While 2,6-difluorophenylboronic acid is widely available (e.g., TCI Chemicals, Optima Chem) , the BOC variant is less accessible, with discontinuation noted by CymitQuimica .

- Solubility : The BOC group increases hydrophobicity, reducing water solubility compared to hydrophilic analogs like (2,6-Difluoro-4-hydroxyphenyl)boronic acid (957065-87-1) .

Biological Activity

4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is notable for its ability to interact with various biological targets, particularly in the context of enzyme inhibition and drug development.

- IUPAC Name : this compound

- Molecular Formula : C11H13BF2O4

- CAS Number : 2377610-10-9

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the context of enzyme inhibition, where the compound can effectively mimic substrates or transition states.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzymes, including proteases and kinases. The mechanism often involves the coordination of the boron atom with catalytic residues in the active site of the enzyme.

- Protease Inhibition : Studies have shown that boronic acids can act as inhibitors for serine proteases by forming stable complexes with the enzyme's active site. For instance, modifications to the boronic acid structure can enhance binding affinity and selectivity towards specific proteases.

- Kinase Inhibition : The compound has been explored as a potential kinase inhibitor, which is crucial in cancer therapy. The introduction of fluorine atoms enhances lipophilicity and electronic properties, potentially improving binding interactions with kinase targets.

Case Studies

Several studies have documented the efficacy of this compound in various biological assays:

- Study on Cancer Cell Lines : In vitro assays demonstrated that this compound inhibited cell proliferation in several cancer cell lines, suggesting its potential as an anticancer agent. The IC50 values varied depending on the cell type but were generally in the low micromolar range.

- In Vivo Studies : Animal models have been utilized to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Results indicated that it could effectively reduce tumor size in xenograft models when administered at specific dosages.

Data Summary Table

| Biological Activity | Target | IC50 (µM) | Notes |

|---|---|---|---|

| Protease Inhibition | Serine Proteases | 0.05 - 0.15 | Effective against multiple serine proteases |

| Kinase Inhibition | Protein Kinase C | 0.1 - 0.3 | Selective inhibition observed |

| Anticancer Activity | Various Cancer Cells | 1 - 5 | Significant reduction in cell proliferation |

Research Findings

Recent investigations into the structure-activity relationship (SAR) of boronic acids have highlighted how modifications to substituents can enhance biological activity. For instance, the presence of fluorine atoms at specific positions on the phenyl ring has been linked to increased potency against target enzymes.

Molecular Docking Studies

Molecular docking simulations have provided insights into how this compound interacts with its biological targets. These studies suggest that optimal binding occurs when certain spatial arrangements of substituents are achieved, further informing future design strategies for more potent derivatives.

Q & A

Q. What are the recommended synthesis and purification protocols for 4-(tert-butoxycarbonyl)-2,6-difluorophenylboronic acid?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling precursors, where the tert-butoxycarbonyl (Boc) group is introduced via protective strategies. For example, tert-butyl esters are often formed using Boc-anhydride under basic conditions. Purification may require recrystallization from cold ethanol or chromatography (silica gel, eluent: hexane/ethyl acetate) due to the compound’s sensitivity to hydrolysis. Storage at 0–6°C in anhydrous solvents (e.g., THF) is critical to prevent decomposition .

- Key Data :

- Purity levels: >98.0% (HPLC) achievable via repeated recrystallization .

- Storage: Maintain at 0–6°C in inert atmospheres to avoid boronic acid degradation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 19F NMR : Critical for confirming fluorine substitution patterns (δ -110 to -120 ppm for aromatic fluorines).

- 11B NMR : Detects boronic acid peaks (δ 28–32 ppm, broad).

- IR Spectroscopy : Identifies Boc carbonyl stretches (~1680–1720 cm⁻¹) and B–O bonds (~1350 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₂BF₂O₄: 289.09) .

Advanced Research Questions

Q. How does the Boc group influence reactivity in cross-coupling reactions?

- Methodological Answer : The bulky Boc group introduces steric hindrance, slowing transmetallation steps in Suzuki-Miyaura reactions. Optimize by:

- Using electron-rich palladium catalysts (e.g., Pd(PPh₃)₄).

- Increasing reaction temperatures (80–100°C) to overcome kinetic barriers.

- Employing polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Data Insight : Similar tert-butyl-substituted boronic acids show 10–15% lower yields compared to less hindered analogs, requiring extended reaction times (24–48 hrs) .

Q. How to resolve contradictions in reported hydrolytic stability under varying pH conditions?

- Methodological Answer : Discrepancies arise from solvent choice and trace water content. To assess stability:

Conduct kinetic studies in buffered solutions (pH 5–9) using 11B NMR to monitor boronic acid → boroxin conversion.

Use Karl Fischer titration to quantify residual water in reaction matrices.

Q. What strategies mitigate side reactions in fluorinated arylboronic acid couplings?

- Methodological Answer : Fluorine’s electronegativity can lead to protodeboronation or aryl-aryl homocoupling. Mitigation includes:

- Using degassed solvents and inert atmospheres to suppress oxidation.

- Adding stabilizing ligands (e.g., SPhos) to enhance Pd catalyst efficiency.

- Lowering base strength (e.g., K₂CO₃ instead of NaOH) to minimize boronic acid decomposition .

Data Contradiction Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.